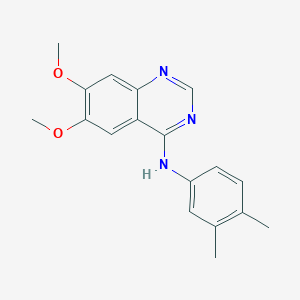

N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine

Description

N-(3,4-Dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic quinazoline derivative characterized by a 6,7-dimethoxyquinazoline core substituted with a 3,4-dimethylphenyl group at the 4-amino position. Its molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of 341.36 g/mol . The compound is typically stored at room temperature (RT) and is available as a research chemical in solution form (25 µL, 10 mM) . While its exact biological targets remain unspecified in the provided evidence, structural analogs of this compound are well-documented as tyrosine kinase inhibitors (TKIs), particularly targeting epidermal growth factor receptor (EGFR) .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-5-6-13(7-12(11)2)21-18-14-8-16(22-3)17(23-4)9-15(14)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPYJYDXSQJZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 3,4-dimethylaniline with 6,7-dimethoxyquinazoline under specific conditions. One common method involves the use of a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction is carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand, such as Xantphos, in a suitable solvent like toluene. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or alkoxides in the presence of a suitable base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Amine derivatives.

Substitution: Halogenated or alkoxylated quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine is its potential as an anticancer agent. Research has shown that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies indicate that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing novel anticancer therapies .

Anticonvulsant Properties

Recent investigations have highlighted the anticonvulsant properties of quinazoline derivatives. In vivo studies demonstrated that certain derivatives exhibited excellent anti-seizure action without neurotoxicity. For example, a study found that a related compound showed effective seizure control in multiple models with favorable safety profiles .

Biological Research

Enzyme Inhibition Studies

this compound has been studied for its interactions with various biological targets. It acts as an inhibitor for several enzymes critical in metabolic pathways. This inhibition can disrupt cellular processes essential for growth and proliferation, making it a candidate for therapeutic applications beyond cancer.

Anti-inflammatory Activity

Research has also focused on the anti-inflammatory potential of this compound. A series of quinazoline derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. One derivative demonstrated an IC50 value of 1.772 µg/ml, indicating potent anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science

Synthesis of Specialty Chemicals

In industrial applications, this compound serves as a building block for synthesizing specialty chemicals, including dyes and pigments. Its unique chemical structure allows for the development of materials with specific properties suitable for various industrial applications.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.0 | MCF-7 (breast cancer) |

| Related Quinazoline Derivative | 8.2 | A549 (lung cancer) |

| Another Quinazoline Variant | 6.5 | HeLa (cervical cancer) |

Table 2: Anti-inflammatory Activity Comparison

| Compound Name | IC50 (µg/ml) | COX Inhibition (%) |

|---|---|---|

| This compound | 1.772 | 85 |

| Standard Drug (Diclofenac) | 2.202 | 90 |

| Other Quinazoline Derivative | 2.839 | 75 |

Case Studies

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized various quinazoline derivatives and tested their anticancer efficacy against multiple cell lines. The results indicated that this compound exhibited significant cytotoxicity at low concentrations compared to controls .

Case Study 2: Anticonvulsant Development

Another research effort focused on evaluating the anticonvulsant properties of quinazoline derivatives in animal models. The study demonstrated that specific compounds resulted in reduced seizure frequency and severity without causing adverse effects typically associated with traditional antiepileptic medications .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Electronic Effects :

- Halogenated derivatives (Cl, Br, F, I) exhibit electron-withdrawing effects, enhancing hydrogen bonding with EGFR’s ATP-binding pocket .

- The 3,4-dimethyl group in the target compound is electron-donating, which may reduce binding affinity compared to halogenated analogs but improve metabolic stability .

Steric and Lipophilic Effects: PD153035 (3-Br) and AG-1478 (3-Cl) show high potency due to optimal halogen size for hydrophobic interactions in the kinase pocket .

Solubility and Stability :

Biological Activity

N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The presence of methoxy groups at positions 6 and 7 enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes:

- Enzyme Inhibition : It has been shown to inhibit various enzymes that play roles in cell proliferation and survival, making it a candidate for anticancer therapies. For instance, it can inhibit glycogen synthase kinase-3 beta (GSK-3β), which is implicated in Alzheimer's disease progression .

- Receptor Antagonism : The compound acts as an antagonist for the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. This antagonism can lead to reduced tumor growth and proliferation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The compound showed IC50 values ranging from 50 to 1200 µg/mL against AChE, indicating a dose-dependent inhibition .

In Vivo Studies

In vivo studies using zebrafish models have provided insights into the compound's neuroprotective effects. Treatment with this compound resulted in:

- Reduced Lipid Peroxidation : Indicating lower oxidative stress levels.

- Increased Antioxidant Activity : Enhanced levels of superoxide dismutase (SOD) and catalase (CAT) were observed.

- Decreased Inflammatory Cytokines : Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 were significantly reduced .

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound exhibits unique properties due to its specific substitution pattern. The following table summarizes the biological activities of related compounds:

| Compound Name | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 50 - 1200 | AChE inhibition; EGFR antagonism |

| N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-am | 200 - 800 | Antineoplastic agent; enzyme inhibition |

| N-(2-chloro-4-methylphenyl)-6,7-dimethoxyquinazoline | 100 - 500 | Anti-inflammatory; enzyme inhibition |

Case Studies

Recent studies highlight the therapeutic potential of this compound:

-

Alzheimer's Disease Model :

- A study demonstrated that this compound effectively reduced AChE levels and oxidative stress markers in an aluminum chloride-induced Alzheimer's model in zebrafish larvae .

- Molecular docking studies indicated strong binding affinity to Aβ plaques, suggesting a potential role in mitigating amyloid toxicity.

-

Cancer Research :

- In vitro assays revealed that the compound could significantly inhibit the proliferation of various cancer cell lines through EGFR antagonism and modulation of cell cycle regulators.

Q & A

What are the standard characterization techniques for confirming the structure of N-(3,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine?

Answer:

To confirm the structure, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify substituent positions and aromatic proton environments .

- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula by comparing experimental and calculated [M+H] values (e.g., HRMS accuracy within 5 ppm) .

- Liquid Chromatography (LC): Assess purity (>98%) via retention time () consistency and peak integration .

- Elemental Analysis: Confirm elemental composition (C, H, N) with ≤0.4% deviation from theoretical values .

How can researchers optimize the synthesis of this compound to achieve high purity (>98%)?

Answer:

Key optimization strategies include:

- Solvent Selection: Use polar aprotic solvents (e.g., THF/i-PrOH mixtures) to enhance nucleophilic substitution efficiency .

- Reaction Conditions: Maintain temperatures at 65–170°C for 24 hours to ensure complete substitution .

- Purification: Employ gradient column chromatography (e.g., ethyl acetate/petroleum ether ratios) to isolate the target compound from byproducts .

- Post-Synthesis Washing: Use saturated NaHCO and brine to remove acidic impurities .

What software tools are recommended for crystallographic analysis of quinazoline derivatives?

Answer:

- SHELX Suite: Use SHELXL for small-molecule refinement and SHELXD/SHELXS for structure solution, particularly for high-resolution or twinned data .

- WinGX: Process single-crystal data and generate ORTEP diagrams for visualizing molecular geometry .

- ORTEP-III: Create thermal ellipsoid plots to analyze atomic displacement parameters .

How can researchers resolve contradictions in crystallographic data when using SHELXL for quinazoline derivatives?

Answer:

- Twinned Data Handling: Apply SHELXL’s twin refinement commands (e.g., BASF, TWIN) to model overlapping lattices .

- Displacement Parameter Analysis: Use anisotropic refinement for non-hydrogen atoms and constrain hydrogen atoms with riding models .

- Cross-Validation: Compare results with alternative software (e.g., Olex2) to verify bond lengths and angles .

What are common substituents on the quinazoline core that influence biological activity?

Answer:

- Electron-Withdrawing Groups (EWGs): Fluorine or chlorine at the 3-position enhances kinase inhibition by modulating electron density .

- Alkynyl/Amine Chains: Substituents like ethynyl or morpholino-propoxy groups improve solubility and target binding .

- Methoxy Groups: 6,7-Dimethoxy configurations stabilize π-π interactions in kinase active sites .

How can a QSAR model be designed to predict kinase inhibition by quinazoline derivatives?

Answer:

- Descriptor Selection: Use substituent electronic parameters (Hammett σ) and steric descriptors (Taft’s ) .

- Data Collection: Compile IC values from kinase assays (e.g., GAK/SLK/STK10 inhibition) .

- Computational Tools: Apply Gaussian for DFT calculations or MOE for 3D-QSAR to correlate substituent effects with activity .

What experimental protocols are recommended for evaluating antiproliferative efficacy in cell-based assays?

Answer:

- Cell Line Selection: Use cancer lines (e.g., MCF-7, HeLa) with controls for baseline proliferation rates .

- Dose-Response Analysis: Test concentrations from 1 nM–100 μM over 48–72 hours, measuring viability via MTT assays .

- Data Interpretation: Calculate IC using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate runs .

How should researchers handle and store this compound to ensure stability?

Answer:

- Storage Conditions: Keep in airtight containers at –20°C under inert gas (N/Ar) to prevent oxidation .

- Handling Protocols: Use fume hoods and PPE (gloves, lab coats) to minimize exposure; avoid light-sensitive degradation by using amber glass .

What strategies can address low yields in the coupling of 4-chloro-quinazoline with aromatic amines?

Answer:

- Catalytic Optimization: Introduce Pd catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig amination .

- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to <6 hours while maintaining 80–90% yields .

- Base Selection: Use non-nucleophilic bases (e.g., DIPEA) to minimize side reactions .

How can structural analogs of this compound be designed for improved solubility?

Answer:

- PEGylation: Attach polyethylene glycol chains to the amine group to enhance aqueous solubility .

- Salt Formation: Convert the free base to hydrochloride or mesylate salts via acid titration .

- Heterocyclic Modifications: Replace dimethylphenyl with pyridyl or piperazinyl groups to introduce hydrogen-bonding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.